molecular formula C40H66O10 B015650 Venturicidin B CAS No. 33538-72-6

Venturicidin B

Cat. No.: B015650
CAS No.: 33538-72-6
M. Wt: 706.9 g/mol
InChI Key: VIOYQVOQUWWSAB-KEXSXYLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Venturicidin B primarily targets the ATP synthase complex of fungi and bacteria . This complex is a central player in cellular bioenergetics and is a potential antibiotic target . The ATP synthase complex is involved in ATP synthesis or ATP hydrolysis with vectorial H+ transmembrane translocation .

Mode of Action

This compound binds to the subunit-c of the coupling factor o, or Fo, of the mitochondrial and bacterial ATP synthase complex . Once bound to the ATP synthase, this compound blocks proton translocation and inhibits ATP synthesis in both fungi and bacteria . This inhibition of ATP synthesis is attributed to the blocking of the proton flow through ATP synthase .

Biochemical Pathways

This compound affects the ATPase activity of the ATP synthase complex in bacterial membranes . It induces time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex . This dysregulated ATPase activity is likely a key factor in the depletion of cellular ATP .

Result of Action

The action of this compound results in a rapid loss of the mitochondrial membrane potential in certain organisms, such as Trypanosoma brucei . Additionally, it induces the loss of mitochondrial DNA in approximately 40%-50% of the treated parasites . This compound’s action on the ATP synthase results in an elevated concentration of extracellular protons and a subsequent anticipated increase in gentamicin uptake .

Action Environment

The action of this compound is influenced by the environment within the bacterial membranes. For instance, under conditions of membrane potential generation, this compound inhibits the ATPase activity of the ATP synthase complex . Moreover, higher concentrations of this compound induce time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Venturicidin B is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Venturicidin B primarily undergoes reactions involving its macrolide ring and glycosylated moieties. These reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the macrolide ring, and substituted glycosylated analogs .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of the Fo sector of ATP synthase, making it highly effective in disrupting energy metabolism in both prokaryotic and eukaryotic cells. Its potent antifungal and antibiotic properties, combined with its ability to act as an adjuvant to other antibiotics, highlight its significance in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What distinguishes Venturicidin B from Venturicidin A?

A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of this compound yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.

Q2: Where can I find more detailed information about the structural characterization of this compound, such as its molecular formula, weight, and spectroscopic data?

A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for this compound. To obtain this information, it's recommended to consult the full research articles or other scientific databases.

Q3: Has the impact of structural modifications on the activity of this compound been investigated?

A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning this compound. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing this compound analogs and evaluating their antifungal properties.

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